N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide
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Overview
Description
(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3-NITROBENZOATE is a complex organic compound that features a piperidine moiety, a nitrobenzene group, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3-NITROBENZOATE typically involves the condensation of 4-[(piperidin-1-yl)methyl]aniline with 3-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules .
Medicine
- Explored for its potential as a therapeutic agent in treating certain diseases.
- Evaluated for its pharmacokinetic properties and bioavailability .
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3-NITROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (Akt).
Indole derivatives: Commonly used in medicinal chemistry for their biological activity.
Uniqueness
(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3-NITROBENZOATE is unique due to its specific structural features, such as the combination of a piperidine ring and a nitrobenzene group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] 3-nitrobenzoate |
InChI |
InChI=1S/C20H22N4O4/c21-19(22-28-20(25)17-5-4-6-18(13-17)24(26)27)16-9-7-15(8-10-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,22) |
InChI Key |
JGYJJSUNHBUKKK-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)/C(=N/OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=NOC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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